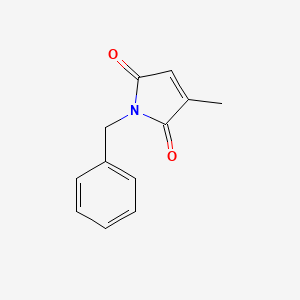

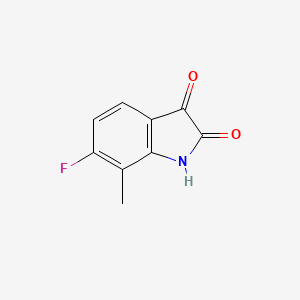

1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione" is a derivative of pyrrole, which is a five-membered lactam with a heterocyclic structure. Pyrrole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.

Synthesis Analysis

The synthesis of pyrrole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of related compounds such as trisubstituted pyrroles involves the reaction of a reagent like methyl 2-(benzyloxycarbonyl)amino-3-dimethylaminopropenoate with 1,3-diketones . Another example is the synthesis of pyrido[4,3-d]pyrimidine-2,4-diones from enamines, which can yield antithrombotic compounds . These methods highlight the versatility of synthetic approaches in creating pyrrole derivatives with potential pharmacological properties.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be elucidated using various spectroscopic techniques. For example, the X-ray crystal structure determination was used to confirm the molecular structure of novel pyrrolidene-2,5-dione derivatives . Similarly, NMR spectroscopy and computational methods can establish the structure and conformation of pyrrolo[1,2-a]thieno[3,2-e][1,4]diazepine-5,10-diones in solution .

Chemical Reactions Analysis

Pyrrole derivatives can undergo a range of chemical reactions, which can be utilized to synthesize various heterocyclic compounds. For instance, the condensation of 1,3-diones with 2-(aminomethyl)pyridine can efficiently synthesize 2-pyridylpyrroles . Additionally, reactions with cyclic oxalyl compounds can lead to the formation of 2-pyrrolones and other heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. These properties are crucial for their biological activity and pharmacokinetics. For example, the introduction of methyl groups in certain positions of pyrrolo[2,1-c][1,4]benzodiazepine derivatives was aimed at blocking metabolism to obtain more active or longer-acting compounds, although this modification resulted in less active derivatives . The solubility, stability, and reactivity of these compounds are essential factors in their potential as therapeutic agents.

Scientific Research Applications

Corrosion Inhibition

- 1H-pyrrole-2,5-dione derivatives, including those similar to 1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione, have been studied for their inhibitive action against the corrosion of carbon steel in hydrochloric acid medium. These derivatives are found to be effective corrosion inhibitors, with their efficiency increasing with concentration. The adsorption mechanism on the steel surface is primarily controlled by a chemisorption process, as indicated by thermodynamic data and X-ray photoelectron spectroscopy (XPS) analysis (Zarrouk et al., 2015).

Organic Synthesis

- This compound is utilized in the synthesis of complex organic molecules. For instance, efficient one-pot synthesis methods have been developed using derivatives of this compound for creating complex organic structures, which are significant in organic chemistry due to their unique properties and potential applications (Alizadeh & Ghanbaripour, 2013).

Photochromic and Fluorescence Properties

- Some derivatives of this compound exhibit photochromic properties in solutions and noncyclic isomers of dihetarylethenes derived from this compound show fluorescence, with quantum yields up to 0.13. These properties are significant for developing materials with specific optical characteristics (Makarova et al., 2014).

Polymer Chemistry

- Derivatives of this compound are used in polymer chemistry, particularly in the synthesis of luminescent polymers. These polymers exhibit strong fluorescence and are soluble in common organic solvents, making them suitable for various applications in electronics and materials science (Zhang & Tieke, 2008).

Medicinal Chemistry

- Although information on direct medicinal applications is limited within the scope of the query, derivatives of this compound have been studied in the context of medicinal chemistry for various potential therapeutic applications, reflecting the compound's versatility in drug design and synthesis (Rooney et al., 1983).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that similar compounds, such as imidazole derivatives, have a broad range of biological targets, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

It is likely that this compound interacts with its targets in a manner similar to other heterocyclic compounds, leading to a variety of biological effects .

Biochemical Pathways

Given the broad range of biological activities associated with similar compounds, it is likely that multiple pathways are affected .

Pharmacokinetics

It is known that similar compounds are highly soluble in water and other polar solvents, which may impact their bioavailability .

Result of Action

It is known that similar compounds have a broad range of biological activities, suggesting that this compound may have diverse effects at the molecular and cellular level .

Action Environment

It is known that similar compounds are highly soluble in water and other polar solvents, suggesting that the compound’s action may be influenced by the solvent environment .

properties

IUPAC Name |

1-benzyl-3-methylpyrrole-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-9-7-11(14)13(12(9)15)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOQFJKQRPZRORH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C1=O)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90465765 |

Source

|

| Record name | 1H-Pyrrole-2,5-dione, 3-methyl-1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90465765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73383-82-1 |

Source

|

| Record name | 1H-Pyrrole-2,5-dione, 3-methyl-1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90465765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromobenzo[d]isothiazol-3-amine](/img/structure/B1279371.png)

![6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1279383.png)

![Benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B1279388.png)

![2-[(4-Sulfamoylphenyl)formamido]acetic acid](/img/structure/B1279413.png)